molecular formula C10H12F3N3O B2926917 trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol CAS No. 2413365-34-9

trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol

Cat. No.: B2926917
CAS No.: 2413365-34-9
M. Wt: 247.221
InChI Key: QGOPOHRNYIPBKI-HZGVNTEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol is a cyclobutane derivative featuring a hydroxyl group, a methyl substituent, and a 6-(trifluoromethyl)pyrimidin-4-ylamino moiety. The trifluoromethylpyrimidine group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and metabolic stability .

Properties

IUPAC Name

(1R,2R)-1-methyl-2-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c1-9(17)3-2-6(9)16-8-4-7(10(11,12)13)14-5-15-8/h4-6,17H,2-3H2,1H3,(H,14,15,16)/t6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOPOHRNYIPBKI-HZGVNTEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1NC2=NC=NC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H]1NC2=NC=NC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of an alkene with a suitable diene.

    Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.

    Attachment of the Pyrimidine Ring: The pyrimidine ring can be attached through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the cyclobutane intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophilic Substitution Reagents: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Structural Features

The compound is compared below with analogs from EP 4 374 877 A2, which share the 6-(trifluoromethyl)pyrimidin-4-yl motif but differ in core scaffolds and substituents.

Compound Name & Structure Core Structure Key Substituents Molecular Formula (MW)
trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol Cyclobutanol Methyl, 6-(trifluoromethyl)pyrimidin-4-ylamino C₁₁H₁₃F₃N₄O (278.24 g/mol, calculated)
3,4-Difluoro-5-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]-2-[2-methoxyethyl(methyl)amino]ethoxy]benzoate Diazaspiro[4.5]dec-9-ene Difluoro, carbamoyl, methoxyethyl(methyl)amino, trifluoromethylphenyl C₃₉H₃₇F₈N₇O₇ (816.3 g/mol, LCMS: m/z 817.3 [M+H]⁺)
6-(2,3-Difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide Diazaspiro[3.5]non-8-ene Oxetan-3-ylamino, difluorobenzyl, carboxamide C₃₇H₃₅F₈N₉O₆ (853.7 g/mol, calculated)

Key Observations :

  • The target compound has a simpler cyclobutanol core, whereas analogs feature larger diazaspiro systems (e.g., 5,6-diazaspiro[3.5]non-8-ene, 6,7-diazaspiro[4.5]dec-9-ene) with additional functional groups (e.g., carboxamide, difluoro substituents).
  • The trifluoromethylpyrimidine group is conserved across all compounds, suggesting its critical role in target binding or pharmacokinetics.
  • Larger analogs (e.g., MW ~800–850 g/mol) may face challenges in bioavailability compared to the smaller target compound (MW ~278 g/mol) .

Physicochemical Properties

  • Hydrophilicity : The hydroxyl group in the target compound may enhance aqueous solubility relative to patent analogs with bulky lipophilic substituents (e.g., trifluoromethylphenyl, methoxyethyl groups).

Biological Activity

The compound trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11H13F3N4O
  • Molecular Weight : 288.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been studied for its potential as an inhibitor of glycine transporter 1 (GlyT1), which plays a critical role in neurotransmission and is implicated in various neurological disorders .

TargetMechanism of ActionReferences
GlyT1Inhibition leading to increased glycine levels
Dipeptidyl PeptidaseModulation of peptide activity affecting immune response

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential antitumor properties. For instance, it was effective against A431 vulvar epidermal carcinoma cells, reducing cell migration and invasion .

Neuroprotective Effects

The inhibition of GlyT1 may contribute to neuroprotective effects, as increased glycine levels can enhance inhibitory neurotransmission, potentially benefiting conditions such as schizophrenia and anxiety disorders.

Case Studies

Several studies have documented the effects of this compound:

  • Study on Cancer Cell Lines
    • Objective : To evaluate the antitumor effects.
    • Findings : The compound significantly inhibited cell proliferation and migration in A431 cells.
    • : Potential for development as an anticancer agent.
  • Neuropharmacological Assessment
    • Objective : To assess the effects on neurotransmission.
    • Findings : Demonstrated inhibition of GlyT1 activity, leading to enhanced glycine levels.
    • : Suggests therapeutic potential for neurological disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.